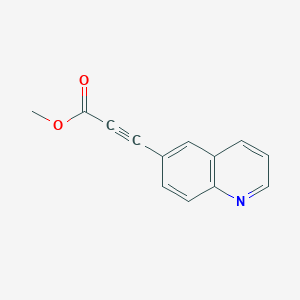
Methyl 3-(quinolin-6-yl)propiolate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-(quinolin-6-yl)propiolate is an organic compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their wide range of biological and pharmacological activities
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 3-(quinolin-6-yl)propiolate typically involves the reaction of quinoline derivatives with methyl propiolate. One common method is the cycloaddition reaction of 1-(quinolin-2-ylmethyl)pyridinium ylide with methyl propiolate in the presence of sodium hydride in tetrahydrofuran (THF) . This reaction yields the desired compound with high efficiency.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and ensuring environmentally friendly processes.
Chemical Reactions Analysis
Types of Reactions: Methyl 3-(quinolin-6-yl)propiolate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-2,4-diones.
Reduction: Reduction reactions can convert it into different quinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common due to the presence of the quinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products: The major products formed from these reactions include various quinoline derivatives, which can have significant biological activities .
Scientific Research Applications
Methyl 3-(quinolin-6-yl)propiolate has several applications in scientific research:
Mechanism of Action
The mechanism of action of methyl 3-(quinolin-6-yl)propiolate and its derivatives involves interactions with various molecular targets and pathways. These compounds can inhibit enzymes, interact with DNA, and modulate cellular signaling pathways . The exact mechanism depends on the specific derivative and its application.
Comparison with Similar Compounds
Quinoline-2,4-diones: These compounds share a similar quinoline core and exhibit comparable biological activities.
Hydroquinoline Derivatives: These compounds also contain a quinoline ring and are known for their medicinal properties.
Uniqueness: Methyl 3-(quinolin-6-yl)propiolate is unique due to its specific structure, which allows for diverse chemical modifications and applications. Its ability to undergo various chemical reactions makes it a versatile compound in organic synthesis and medicinal chemistry .
Properties
Molecular Formula |
C13H9NO2 |
|---|---|
Molecular Weight |
211.22 g/mol |
IUPAC Name |
methyl 3-quinolin-6-ylprop-2-ynoate |
InChI |
InChI=1S/C13H9NO2/c1-16-13(15)7-5-10-4-6-12-11(9-10)3-2-8-14-12/h2-4,6,8-9H,1H3 |
InChI Key |
SYPKSNKPRNZOCH-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C#CC1=CC2=C(C=C1)N=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















